3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE
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Overview
Description
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and multiple pyrazole rings
Preparation Methods
The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual pyrazole rings. These rings are then functionalized with the cyclopropyl and trifluoromethyl groups through a series of reactions, including cyclization and substitution reactions. The final step involves the condensation of the functionalized pyrazole rings with propanohydrazide under specific conditions to yield the target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Condensation: The formation of the final compound involves a condensation reaction between the functionalized pyrazole rings and propanohydrazide.
Scientific Research Applications
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pyrazole rings facilitate the compound’s interaction with the active sites of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:
3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL derivatives: These compounds share the trifluoromethyl group but lack the cyclopropyl group.
Cyclopropyl-substituted pyrazoles: These compounds have the cyclopropyl group but do not contain the trifluoromethyl group.
Properties
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(E)-[4-(4-ethylphenyl)-1H-pyrazol-5-yl]methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-2-14-3-5-15(6-4-14)17-12-26-28-18(17)13-27-29-21(32)9-10-31-19(16-7-8-16)11-20(30-31)22(23,24)25/h3-6,11-13,16H,2,7-10H2,1H3,(H,26,28)(H,29,32)/b27-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBMMCXMKOVQP-UVHMKAGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(NN=C2)C=NNC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C(NN=C2)/C=N/NC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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